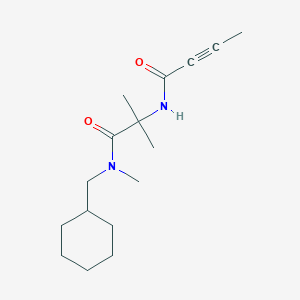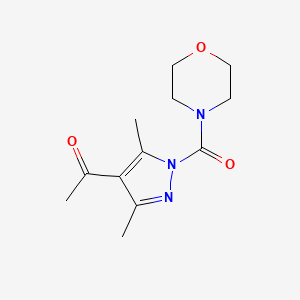![molecular formula C22H27N7O2 B2458635 cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920412-38-0](/img/structure/B2458635.png)
cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is a derivative of the 1,2,4-triazolo[4,5-d]pyrimidine class .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecule contains several functional groups, including a triazole ring and a pyrimidine ring . The exact structure would need to be confirmed through spectral data and elemental analyses .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including condensation reactions and cycloaddition with dipolarophiles . Further studies are needed to fully understand its reactivity .Scientific Research Applications
Synthetic Methodologies and New Compound Development
Research has explored the synthesis of novel compounds and methodologies, focusing on triazole and pyrimidine derivatives, which are notable for their potential in drug discovery and medicinal chemistry. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, demonstrates the utility of triazole derivatives in generating new pseudopeptidic compounds with potential biological activities (Sañudo et al., 2006). Similarly, the development of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety has been reported, indicating the breadth of chemical scaffolds accessible through these synthetic routes (Abdelhamid et al., 2012).
Antimicrobial and Antituberculosis Activities
Some studies have focused on the antimicrobial and antituberculosis properties of triazole and pyrimidine derivatives. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate to good effectiveness against various microorganisms, highlighting the potential for developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Properties
The exploration of triazole and pyrimidine derivatives for anticancer applications has yielded promising results. Compounds exhibiting significant antiproliferative properties against a range of cancer cell lines have been identified, indicating the potential for these chemical scaffolds in cancer therapy (Prinz et al., 2017).
Safety And Hazards
properties
IUPAC Name |
cyclohexyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-31-18-9-7-17(8-10-18)29-21-19(25-26-29)20(23-15-24-21)27-11-13-28(14-12-27)22(30)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDMUGVUAZJJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)

![Methyl[2-(phenylamino)ethyl]amine](/img/structure/B2458556.png)
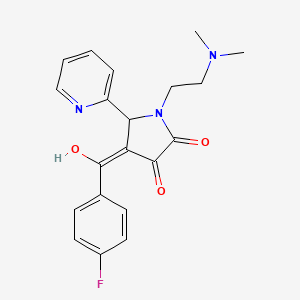
![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2458558.png)
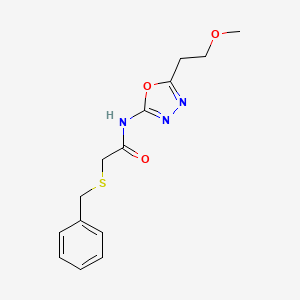
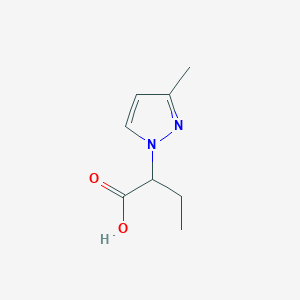
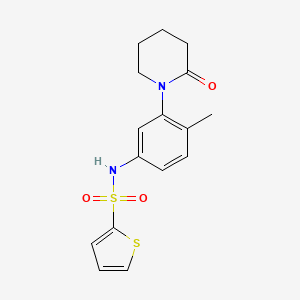
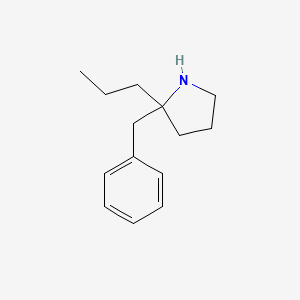
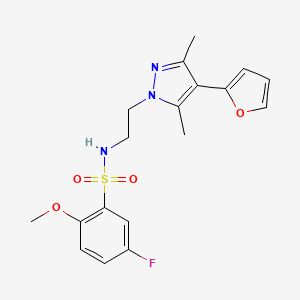
![2-tert-butyl-1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2458571.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2458572.png)
